(2-iodo-3-methylphenyl)methanamine
Overview
Description
(2-Iodo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10IN It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the second position and a methyl group at the third position
Scientific Research Applications
(2-Iodo-3-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-iodo-3-methylphenyl)methanamine typically involves the iodination of 3-methylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 3-methylphenylmethanamine.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: 3-methylphenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2-iodo-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
3-Methylphenylmethanamine: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
2-Iodo-4-methylphenylmethanamine: Similar structure but with the methyl group at the fourth position, leading to variations in steric and electronic effects.
2-Iodo-3-ethylphenylmethanamine: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: (2-Iodo-3-methylphenyl)methanamine is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse research fields make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
(2-iodo-3-methylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVWNUXFCVYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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